(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloro substituent at the third position of the piperidine ring and a benzyl ester group attached to the carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester typically involves the esterification of (S)-3-Chloro-piperidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid-supported catalysts and automated systems can further streamline the synthesis, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Scientific Research Applications
(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the design of new drugs, especially those targeting neurological disorders.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors through its ester and chloro functional groups. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The chloro substituent may also participate in binding interactions with proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Chloro-piperidine-1-carboxylic acid methyl ester
- (S)-3-Chloro-piperidine-1-carboxylic acid ethyl ester
- (S)-3-Chloro-piperidine-1-carboxylic acid propyl ester
Uniqueness
(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group can enhance the compound’s lipophilicity, potentially affecting its biological activity and solubility in organic solvents .
Biological Activity
(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula C13H16ClN2O2 and features a piperidine ring substituted with a chloro group and a benzyl ester. The synthesis typically involves the reaction of 3-chloropiperidine with benzyl chloroformate, followed by purification through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated that the compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In cell line studies, it displayed significant antiproliferative effects against several cancer types, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity. Specifically, one study found IC50 values around 5 µM for MCF-7 cells, suggesting its potential as a lead compound in cancer drug development .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells.
- Receptor Binding : The piperidine moiety allows for effective binding to various receptors, potentially modulating signaling pathways critical for tumor growth .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics .
- Cancer Cell Line Studies : In another investigation focused on anticancer activity, the compound was tested on multiple human cancer cell lines. The results showed significant inhibition of cell growth, with detailed analysis revealing that it induced cell cycle arrest and apoptosis through caspase activation pathways .
Summary Table of Biological Activities
Properties
IUPAC Name |
benzyl (3S)-3-chloropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEPMPARHBCILW-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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